Acide 2,3-dichlorophénoxyacétique

Vue d'ensemble

Description

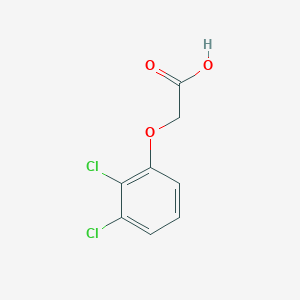

2,3-Dichlorophenoxyacetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is a type of chlorophenoxy acid herbicide, primarily used for controlling broadleaf weeds. This compound is known for its systemic herbicidal properties, meaning it is absorbed by plants and translocated to various parts, causing uncontrolled growth and eventually plant death.

Applications De Recherche Scientifique

2,3-Dichlorophenoxyacetic acid has diverse applications in scientific research:

Chemistry: Used as a model compound to study the behavior of chlorinated phenoxy acids in various chemical reactions.

Biology: Investigated for its effects on plant growth and development, particularly in understanding auxin-like activity.

Medicine: Explored for its potential use in developing herbicide-resistant crops and studying the toxicological effects on non-target organisms.

Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural weed control.

Mécanisme D'action

Target of Action

2,3-Dichlorophenoxyacetic acid (2,3-D) is a synthetic plant hormone auxin . It primarily targets broadleaf weeds , affecting their growth and development . The compound’s primary targets are the plant cell walls , where it alters their plasticity .

Mode of Action

2,3-D interacts with its targets by mimicking the natural plant hormone auxin . This leads to uncontrolled growth in the targeted plants, causing them to die . The compound achieves this by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathway of 2,3-D degradation involves the tfdA gene, which encodes α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,3-D degradation pathway . The entire range of 2,3-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

The pharmacokinetics of 2,3-D involves its absorption, distribution, metabolism, and excretion (ADME). The compound is highly soluble in water , which influences its absorption and distribution. It is also volatile, which affects its distribution in the environment . The compound has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of 2,3-D’s action is the death of the targeted broadleaf weeds . This is achieved through uncontrolled growth caused by the compound’s interaction with the plant cell walls, protein production, and ethylene production . The compound’s action results in alterations in non-target organisms .

Action Environment

The action of 2,3-D is influenced by various environmental factors. The compound is highly soluble in water , which affects its distribution in the environment. It is volatile, which also influences its distribution . The compound has a low potential to leach to groundwater , but it may persist in aquatic systems under certain conditions . The compound can drift through the air from the fields where it is sprayed or be tracked inside homes by pets or children . It has been detected in groundwater and surface water, as well as in drinking water .

Analyse Biochimique

Biochemical Properties

2,3-Dichlorophenoxyacetic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the plasticity of cell walls, influence the amount of protein production, and increase ethylene production . These interactions are crucial for its herbicidal activity.

Cellular Effects

The effects of 2,3-Dichlorophenoxyacetic acid on cells are profound. It has been found to alter DNA integrity in zebrafish larvae, suggesting potential genotoxic effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dichlorophenoxyacetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It mainly kills plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3-Dichlorophenoxyacetic acid can change in laboratory settings. It has been found that the herbicide can affect DNA integrity and retina structure in zebrafish larvae . This suggests that the product’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,3-Dichlorophenoxyacetic acid vary with different dosages in animal models. For instance, a study found that chronic exposure to the herbicide resulted in hepatic changes that were both dose-dependent and exposure-dependent, and renal and pancreatic changes that were dose-dependent .

Metabolic Pathways

2,3-Dichlorophenoxyacetic acid is involved in several metabolic pathways. It has been found that the role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

2,4-Dichlorophenoxyacetic acid is transported and distributed within cells and tissues. It has been found that the herbicide can bind to different components of the soil matrix via a range of mechanisms, which complicates pesticide risk assessment .

Subcellular Localization

It is known that the herbicide can affect various cellular processes, suggesting that it may interact with specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenoxyacetic acid can be synthesized through the reaction of 2,3-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2,3-dichlorophenoxyacetic acid involves large-scale reactions under controlled conditions. The process includes:

- Mixing 2,3-dichlorophenol with chloroacetic acid.

- Adding a base like sodium hydroxide to the mixture.

- Heating the mixture to around 100°C to promote the reaction.

- Neutralizing the reaction mixture with hydrochloric acid.

- Isolating the product through crystallization and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of monochlorophenoxyacetic acids.

Substitution: Formation of methoxyphenoxyacetic acids.

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorine substitution pattern.

2,4,5-Trichlorophenoxyacetic acid: Contains an additional chlorine atom, making it more potent but also more toxic.

Methylchlorophenoxyacetic acid: A methylated derivative with distinct herbicidal activity.

Uniqueness: 2,3-Dichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its herbicidal activity and environmental behavior. Compared to its analogs, it offers a balance between efficacy and safety, making it a valuable tool in weed management.

Activité Biologique

2,3-Dichlorophenoxyacetic acid, commonly referred to as 2,3-D, is a phenoxy herbicide that shares structural similarities with 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. While 2,4-D has been extensively studied for its biological effects, research on 2,3-D is relatively limited. This article aims to provide a detailed overview of the biological activity of 2,3-D, including its toxicological effects, potential health risks, and relevant case studies.

2,3-Dichlorophenoxyacetic acid is a synthetic compound that acts primarily as a herbicide by mimicking the natural plant hormone auxin. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The compound's ability to interfere with hormonal signaling pathways in plants makes it effective against a variety of broadleaf weeds.

Acute Toxicity

Acute exposure to 2,3-D can lead to various symptoms in humans and animals. The compound is classified as moderately toxic with an oral LD50 (lethal dose for 50% of the population) ranging from 200 to 1,000 mg/kg in rats. Symptoms of poisoning may include:

- Nausea and vomiting

- Abdominal pain

- Diarrhea

- Neurological effects such as dizziness and confusion

Chronic Toxicity and Health Risks

Long-term exposure to 2,3-D has been associated with several health risks:

- Hematological Effects : Similar to its analog 2,4-D, chronic exposure may result in hematological alterations such as decreased erythrocyte counts and hematocrit levels .

- Renal Effects : Animal studies have indicated potential nephrotoxicity, which could manifest as renal failure or damage following prolonged exposure .

- Endocrine Disruption : Evidence suggests that 2,3-D may disrupt endocrine function by affecting hormone levels in both animals and humans. Studies have reported alterations in thyroid hormones following exposure .

Epidemiological Studies

Research into the epidemiological impacts of 2,3-D exposure is sparse compared to that of 2,4-D. However, some studies have suggested associations between herbicide exposure and various health conditions:

- Non-Hodgkin Lymphoma (NHL) : A meta-analysis indicated a relative risk increase for NHL among individuals with high exposure to phenoxy herbicides like 2,4-D; while direct data on 2,3-D is lacking, it raises concerns about similar risks .

- Neurological Disorders : Some studies have hinted at possible links between phenoxy herbicides and neurological disorders such as Parkinson's disease .

Case of Severe Poisoning

A notable case involved a young female farmer who ingested a significant amount of a herbicide containing 2,4-D due to suicidal intent. She displayed acute symptoms including loss of consciousness and required intensive care but ultimately succumbed to complications related to renal failure and circulatory collapse. This case highlights the potential severity of poisoning from chlorophenoxy herbicides .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(2,3-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIGQRZLITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183910 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-74-1 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2976-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.